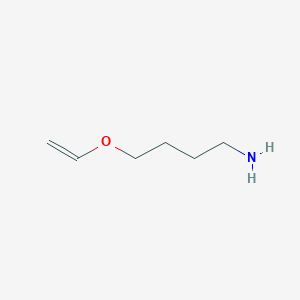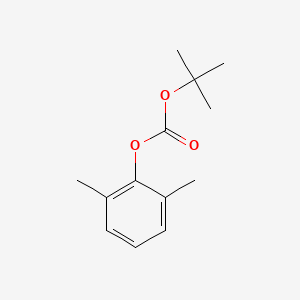
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester, also known as tert-butyl 2,6-dimethylphenyl carbonate, is an organic compound with the molecular formula C13H18O3. This compound is a type of carbonate ester, which is characterized by the presence of a carbonate group (–O–C(=O)–O–) bonded to an organic moiety. It is used in various chemical processes and has applications in different fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester typically involves the reaction of 2,6-dimethylphenol with tert-butyl chloroformate in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the chloroformate, resulting in the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts, such as metal complexes, can also enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethylphenol and tert-butyl alcohol.
Transesterification: The compound can participate in transesterification reactions with other alcohols to form different carbonate esters.
Reduction: Reduction of the ester can lead to the formation of alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts such as titanium alkoxides or sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed
Hydrolysis: 2,6-dimethylphenol and tert-butyl alcohol.
Transesterification: Various carbonate esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.
Biology: Studied for its potential use in drug delivery systems due to its ability to form biodegradable polymers.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics.
Wirkmechanismus
The mechanism of action of carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester involves its ability to undergo nucleophilic substitution reactions. The carbonate group is susceptible to nucleophilic attack, leading to the formation of various products depending on the reaction conditions. In biological systems, the compound can be hydrolyzed by esterases, releasing the active phenol and alcohol components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbonic acid, 1,1-dimethylethyl phenyl ester: Similar structure but with a phenyl group instead of a 2,6-dimethylphenyl group.
Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester: Contains an ethenyl group, which introduces additional reactivity.
Carbonic acid, 1,1-dimethylethyl 4-methylphenyl ester: Similar but with a single methyl group on the phenyl ring.
Uniqueness
Carbonic acid, 1,1-dimethylethyl 2,6-dimethylphenyl ester is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. This structural feature can affect the compound’s behavior in chemical reactions and its applications in various fields.
Eigenschaften
CAS-Nummer |
206662-73-9 |
|---|---|
Molekularformel |
C13H18O3 |
Molekulargewicht |
222.28 g/mol |
IUPAC-Name |
tert-butyl (2,6-dimethylphenyl) carbonate |
InChI |
InChI=1S/C13H18O3/c1-9-7-6-8-10(2)11(9)15-12(14)16-13(3,4)5/h6-8H,1-5H3 |
InChI-Schlüssel |
HRJQKAXFCLMZTA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
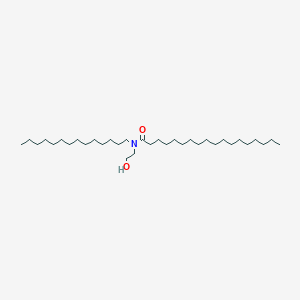
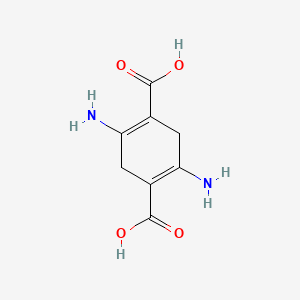
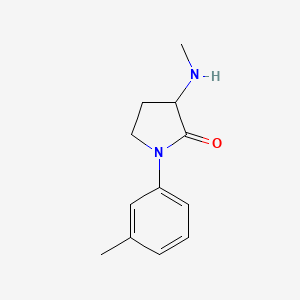
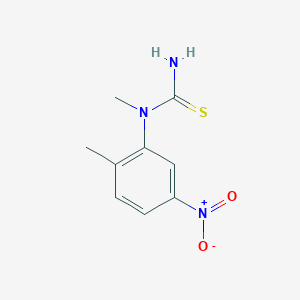
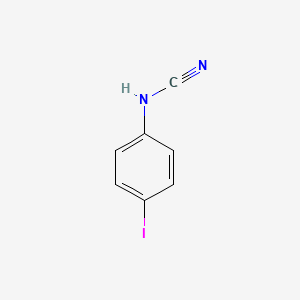
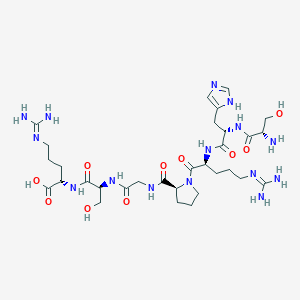
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
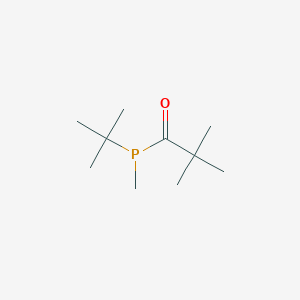
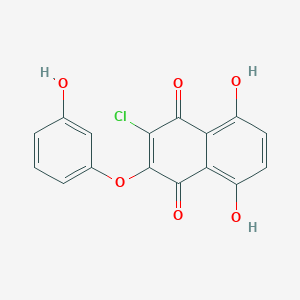
![3-Phenyl-1-[2-(6-piperidin-1-ylhexoxy)phenyl]propan-1-one](/img/structure/B14253804.png)
